molecular formula C52H59Cl6NO18 B019007 5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate CAS No. 143527-76-8

5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

Cat. No. B019007
M. Wt: 1198.7 g/mol
InChI Key: LLLJXWNWAFHRTB-CHFAFVNJSA-N
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Description

The compound involves a highly complex molecular structure with multiple functional groups and stereocenters. Compounds with similar complexity are often synthesized through multi-step reactions and are of interest due to their potential applications in various fields, including materials science, pharmaceuticals, and organic electronics.

Synthesis Analysis

The synthesis of complex organic compounds, such as the one described, typically involves strategies like regioselective addition, protection/deprotection of functional groups, and stereoselective synthesis. For instance, Nativi et al. (1989) discuss the synthesis of derivatives of D-altrose through highly stereoselective total synthesis involving UV irradiation and protic acids for rearrangement processes (Nativi, Reymond, & Vogel, 1989).

Molecular Structure Analysis

The analysis of molecular structures often involves X-ray crystallography, NMR spectroscopy, and computational methods. For example, Krill et al. (2006) detail the molecular structure of azadiphosphetidine derivatives based on NMR investigations and single-crystal X-ray structure analysis, highlighting the importance of detailed structural characterization in understanding chemical behavior (Krill, Shevchenko, Fischer, Jones, & Schmutzler, 2006).

Chemical Reactions and Properties

Chemical reactions involving complex organic molecules can include cycloadditions, rearrangements, and nucleophilic substitutions, which are crucial for modifying molecular structures and introducing functional groups. Amareshwar, Mishra, and Ila (2011) demonstrate the versatility of certain templates for synthesizing novel heterocyclic scaffolds, which is relevant for understanding the reactivity of complex molecules (Amareshwar, Mishra, & Ila, 2011).

Physical and Chemical Properties Analysis

The study of physical and chemical properties is essential for predicting the behavior of compounds under different conditions. This includes solubility, melting points, and reactivity towards various reagents. Tsuno et al. (2012) provide an example of how novel complexes are characterized, including their reactivity and interaction with other compounds, offering insights into the physical and chemical properties of synthesized molecules (Tsuno, Kato, Brunner, & Ike, 2012).

Scientific Research Applications

Stereoselective Synthesis

  • Stereoselective Synthesis Approaches : Research focuses on the development of stereoselective synthesis methods for complex organic compounds, including the use of oxabicyclo and oxazolidine frameworks, which are often pivotal in constructing molecules with multiple chiral centers. For example, Gerber and Vogel (2001) detailed the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols, crucial for constructing complex saccharide structures (Gerber & Vogel, 2001).

Synthesis of Enantiomerically Pure Compounds

  • Enantioselective Synthesis and Applications : The synthesis of enantiomerically pure compounds, such as bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, showcases the detailed strategies in organic synthesis to achieve specific stereochemistry, crucial for the biological activity of complex molecules (Rosenquist Å et al., 1996).

Advanced Organic Synthesis Techniques

  • Complex Molecule Construction : Techniques such as the alkylation of β-silyl esters and hydroboration of allylsilanes are employed in the synthesis of molecules like tetrahydrolipstatin, demonstrating advanced strategies for constructing molecules with intricate structures (Fleming & Lawrence, 1998).

Chemical Transformations and Functional Group Interconversions

  • Functional Group Manipulation : Studies on the transformation of D-xylose into various cyclic structures underscore the importance of functional group interconversions in synthesizing and modifying complex organic compounds (Tadano et al., 1987).

properties

IUPAC Name

5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H59Cl6NO18/c1-26-30(71-41(63)36-34(28-17-13-11-14-18-28)59(47(8,9)76-36)42(64)77-45(3,4)5)22-50(67)39(74-40(62)29-19-15-12-16-20-29)37-48(10,38(61)35(33(26)46(50,6)7)73-44(66)70-25-52(56,57)58)31(72-43(65)69-24-51(53,54)55)21-32-49(37,23-68-32)75-27(2)60/h11-20,30-32,34-37,39,67H,21-25H2,1-10H3/t30-,31-,32+,34-,35+,36+,37-,39-,48+,49-,50+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLJXWNWAFHRTB-CHFAFVNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H59Cl6NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1198.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl-7,10-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Baccatin III

CAS RN

143527-76-8
Record name 5-[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis[[(2,2,2-trichloroethoxy)carbonyl]oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl] 3-(1,1-dimethylethyl) (4S,5R)-2,2-dimethyl-4-phenyl-3,5-oxazolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143527-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Reactant of Route 5
5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

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